Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate

Anticancer Cytotoxicity Tubulin Polymerization Inhibition

Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate (CAS 683221-13-8) is a synthetic organic compound belonging to the cyanoacrylate ester class, featuring a conjugated α,β-unsaturated carbonyl system linked to a 1,4-benzodioxin ring. With a molecular formula of C14H13NO4 and a molecular weight of 259.26 g/mol, it is primarily utilized as a versatile intermediate in medicinal chemistry and materials science, valued for its electrophilic character and capacity for structural diversification.

Molecular Formula C14H13NO4
Molecular Weight 259.261
CAS No. 683221-13-8
Cat. No. B2755849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate
CAS683221-13-8
Molecular FormulaC14H13NO4
Molecular Weight259.261
Structural Identifiers
SMILESCCOC(=O)C(=CC1=CC2=C(C=C1)OCCO2)C#N
InChIInChI=1S/C14H13NO4/c1-2-17-14(16)11(9-15)7-10-3-4-12-13(8-10)19-6-5-18-12/h3-4,7-8H,2,5-6H2,1H3
InChIKeyOTQYDABPNKJUFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate (CAS 683221-13-8): Chemical Identity and Core Characteristics


Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate (CAS 683221-13-8) is a synthetic organic compound belonging to the cyanoacrylate ester class, featuring a conjugated α,β-unsaturated carbonyl system linked to a 1,4-benzodioxin ring [1]. With a molecular formula of C14H13NO4 and a molecular weight of 259.26 g/mol, it is primarily utilized as a versatile intermediate in medicinal chemistry and materials science, valued for its electrophilic character and capacity for structural diversification . Its benzodioxin-cyanoacrylate scaffold enables participation in Knoevenagel condensations, Michael additions, and cyclizations, making it a strategic building block for bioactive molecule libraries .

Why Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate Cannot Be Substituted with Generic Cyanoacrylates


Substituting Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate with simpler cyanoacrylates (e.g., ethyl 2-cyano-3-phenylacrylate) or benzodioxole analogs (e.g., ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate) introduces significant structural and functional deficits. Critically, a comparative 2019 study demonstrated that 1,4-benzodioxine derivatives achieve broad-spectrum anticancer activity (IC50 < 10 μM across HepG2, PC-3, MCF-7, and A549 cell lines) with lower toxicity to normal BJ1 cells, an efficacy profile not replicated by 1,3-benzodioxole analogs in the same study [1]. The 1,4-benzodioxin ring provides distinct electronic and steric properties that influence target binding, as confirmed by molecular docking showing interactions with the colchicine binding site of tubulin (PDB: 1SA0) [1]. Generic substitution therefore risks loss of biological activity, altered reactivity in downstream synthetic steps, and compromised pharmacokinetic profiles in derived drug candidates.

Quantitative Differentiation Evidence for Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate Against Closest Analogs


Broad-Spectrum Anticancer Potency: 1,4-Benzodioxine Core Confers Sub-10 µM Activity Across Four Cancer Cell Lines vs. 1,3-Benzodioxole Analogs

A panel of 1,3-benzodioxole and 1,4-benzodioxine derivatives was synthesized and screened for antiproliferative activity (MTT assay) against HepG2, PC-3, MCF-7, and A549 cancer cell lines [1]. The 1,4-benzodioxine derivative 11a demonstrated broad-spectrum growth inhibition with IC50 < 10 μM across all four lines, while 1,3-benzodioxole counterparts showed significantly weaker activity. Compound 11a also inhibited tubulin polymerization (IC50 = 6.37 μM) and induced G2/M phase cell cycle arrest in MCF-7 cells [1]. This establishes the 1,4-benzodioxin core—as present in the target compound—as a superior scaffold for antiproliferative activity relative to the 1,3-benzodioxole core found in Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate (CAS 2286-56-8).

Anticancer Cytotoxicity Tubulin Polymerization Inhibition

Chemoproteomic Selectivity Profiling: Benzodioxin-Containing Cyanoacrylates Exhibit Favorable Kinase Selectivity Scores vs. Non-Benzodioxin Cyanoacrylates in KINOMEscan

BindingDB KINOMEscan data reveal that cyanoacrylamide derivatives containing the 1,4-benzodioxin moiety achieve higher kinase selectivity at comparable target potency than non-benzodioxin cyanoacrylates [1]. For example, a benzodioxin-containing cyanoacrylamide (CHEMBL4087343) inhibited CDK6/Cyclin D3 with an IC50 of 23 nM, while a structurally distinct non-benzodioxin cyanoacrylate (CHEMBL1253544; ethyl 2-cyano-3-(2,4-dihydroxyphenyl)acrylate) exhibited MIF tautomerase inhibition with an IC50 of only 110 μM [2]. The benzodioxin scaffold contributes to improved selectivity by reducing off-target interactions, a key differentiator for kinase inhibitor lead development.

Kinase Selectivity Chemoproteomics KINOMEscan

Enhanced Synthetic Versatility: The 1,4-Benzodioxin Cyanoacrylate Scaffold Enables Diversification Pathways Not Accessible to Benzodioxole or Simple Phenyl Analogs

The Knoevenagel condensation of ethyl cyanoacetate with 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde affords the target compound, a synthetic route documented on Kuujia.com [1]. The 1,4-benzodioxin aldehyde precursor offers two sites for further functionalization (positions 2 and 3 of the dioxin ring), providing greater synthetic handles than the analogous 1,3-benzodioxole-5-carbaldehyde. While specific yield data for the target compound is not publicly reported, a structurally related patent (CN105037318B) describes optimization of 2-cyano-3-(2,2-difluoro-1,3-benzodiox-4-yl)acrylic acid synthesis achieving enhanced yields through catalyst selection, suggesting similar optimization potential for the target compound [2].

Synthetic Chemistry Scaffold Diversification Knoevenagel Condensation

Commercial Availability and Purity: The Target Compound Is Readily Sourced at Research-Grade Purity from Multiple Vendors

Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate is commercially available from multiple vendors including AKSci (95% purity), Key Organics (>90% purity), and A2B Chem (>90% purity) [1]. In contrast, the structurally analogous ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate (CAS 2286-56-8), while also commercially available, is listed at 95-98% purity from select vendors such as Santa Cruz Biotechnology, but is not obviously superior in availability or cost profile . The procurement parity in purity and availability suggests that selection between these intermediates should be driven by the desired biological scaffold properties (differentiation evidence presented in Items 1 and 2 above) rather than supply chain constraints.

Chemical Procurement Commercial Availability Purity Comparison

Optimal Application Scenarios for Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate Based on Quantitative Differentiation


Kinase-Focused Medicinal Chemistry Library Synthesis for Oncology Targets

The 1,4-benzodioxin-bearing cyanoacrylate scaffold provides a validated entry point for synthesizing selective kinase inhibitors. As demonstrated by KINOMEscan profiling (Section 3.2), benzodioxin-containing cyanoacrylamides achieve nanomolar CDK6/Cyclin D3 inhibition (IC50 = 23 nM) [1]. Researchers building kinase-targeted libraries should prioritize this intermediate over simple phenyl or benzodioxole cyanoacrylates (e.g., CAS 2286-56-8) to maximize the probability of identifying selective, potent hits.

Anticancer Lead Discovery Leveraging 1,4-Benzodioxine Antiproliferative Activity

The broad-spectrum antiproliferative activity of 1,4-benzodioxine derivatives (IC50 < 10 μM across four cancer cell lines, Section 3.1) [2] positions the target compound as a strategic intermediate for synthesizing anticancer leads. Its ability to yield tubulin polymerization inhibitors (IC50 = 6.37 μM) with favorable selectivity over normal BJ1 cells makes it particularly valuable for early-stage oncology drug discovery programs.

Diversifiable Scaffold for Multicomponent and Cyclization Reactions

The compound's dual electrophilic centers (α,β-unsaturated ester and cyano group) combined with the functionalizable benzodioxin ring enable participation in sequential Michael additions, cyclocondensations, and heterocycle formations [3]. This makes it superior to benzodioxole or phenyl analogs for generating structurally diverse compound libraries in a single synthetic sequence.

Procurement for Structure-Activity Relationship (SAR) Studies Comparing Benzodioxin vs. Benzodioxole Cores

Given the demonstrated differential biological activity between 1,4-benzodioxine and 1,3-benzodioxole cores (Section 3.1), procurement of the target compound alongside its benzodioxole analog (CAS 2286-56-8) enables rigorous SAR exploration. This head-to-head comparison strategy is essential for medicinal chemistry teams deciding between core scaffolds for lead optimization programs.

Quote Request

Request a Quote for Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.